molecular formula C36H66O6Zn B8233950 zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate

zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate

Cat. No.: B8233950
M. Wt: 660.3 g/mol
InChI Key: GAWWVVGZMLGEIW-NUKKIHTNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate is a zinc salt of hydroxy fatty acids This compound is notable for its unique structure, which includes both (Z) and (E) isomers of 12-hydroxyoctadec-9-enoic acid These isomers are distinguished by the configuration of the double bond and the hydroxyl group on the 12th carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate typically involves the reaction of zinc salts with the corresponding hydroxy fatty acids. The process begins with the preparation of (Z,12R)-12-hydroxyoctadec-9-enoic acid and (E,12R)-12-hydroxyoctadec-9-enoic acid through the hydroxylation of oleic acid. These hydroxy acids are then reacted with zinc acetate in an aqueous or alcoholic medium under controlled temperature and pH conditions to form the zinc salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation of oleic acid followed by the reaction with zinc salts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically purified through crystallization or other separation techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated hydroxy fatty acids.

    Substitution: Various substituted hydroxy fatty acids depending on the reagent used.

Scientific Research Applications

Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.

Mechanism of Action

The mechanism of action of zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate involves its interaction with biological molecules. The compound can bind to metal ions and proteins, influencing their structure and function. It may also interact with cell membranes, altering their properties and affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its role in enzyme inhibition or membrane stabilization.

Comparison with Similar Compounds

Similar Compounds

    Zinc stearate: A zinc salt of stearic acid, commonly used as a lubricant and release agent.

    Zinc oleate: A zinc salt of oleic acid, used in various industrial applications.

    Zinc ricinoleate: A zinc salt of ricinoleic acid, known for its odor-absorbing properties.

Uniqueness

Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate is unique due to the presence of both (Z) and (E) isomers of 12-hydroxyoctadec-9-enoic acid. This dual isomeric nature provides distinct chemical and physical properties, making it suitable for specialized applications that require specific reactivity and functionality.

Properties

IUPAC Name

zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b12-9+;12-9-;/t2*17-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWVVGZMLGEIW-NUKKIHTNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)[O-])O.CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O6Zn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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